4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a morpholino group, and a naphthyl group
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the function of these targets . This interaction can result in a variety of biological effects depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of biological responses, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-(naphthalen-1-yl)ethylamine. This can be achieved through a Friedel-Crafts alkylation reaction where naphthalene is reacted with ethylene oxide in the presence of a Lewis acid catalyst like aluminum chloride.
Morpholino Substitution: The intermediate is then reacted with morpholine to introduce the morpholino group. This step usually involves nucleophilic substitution under basic conditions.
Benzamide Formation: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: 4-hydroxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide.
Reduction: 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenamine.
Substitution: 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide or 4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-bromobenzamide.
Scientific Research Applications
4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It can serve as a probe to study the interaction of morpholino groups with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-piperidino-2-(naphthalen-1-yl)ethyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
4-methoxy-N-(2-pyrrolidino-2-(naphthalen-1-yl)ethyl)benzamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
4-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the presence of the morpholino group, which can enhance its solubility and binding affinity compared to similar compounds with different cyclic amines. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-11-9-19(10-12-20)24(27)25-17-23(26-13-15-29-16-14-26)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNBJUNFLDANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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